N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide
Description
N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-4-31-25-13-9-8-12-24(25)28(33(29,30)22-10-6-5-7-11-22)18-23-20(3)32-26(27-23)21-16-14-19(2)15-17-21/h5-17H,4,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARBAMRQFOPZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC2=C(OC(=N2)C3=CC=C(C=C3)C)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the ethoxyphenyl and benzenesulfonamide groups. Common reagents used in these reactions include ethyl bromide, toluene, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent with antimicrobial or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Oxazole Derivatives: Compounds with similar oxazole rings that exhibit various biological activities.
Uniqueness
N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Biological Activity
N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to highlight its pharmacological properties, mechanisms of action, and potential clinical uses.
Chemical Structure and Properties
The compound has the following molecular formula: C23H26N2O3S. Its structure features a sulfonamide group, an oxazole ring, and an ethoxyphenyl moiety, contributing to its biological activity.
Research indicates that sulfonamides, including this compound, often act through inhibition of specific enzymes or receptors. The oxazole ring is known to interact with biological targets, potentially influencing pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. Studies have shown that derivatives similar to this compound exhibit activity against various bacterial strains. For instance:
- Escherichia coli : Inhibition observed at concentrations as low as 10 µg/mL.
- Staphylococcus aureus : Effective against resistant strains with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests a mechanism that may be useful in treating inflammatory diseases.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as:
- HeLa cells : IC50 values were reported around 20 µM.
- MCF-7 cells : Showed significant reduction in cell viability at similar concentrations.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Observed Effect | Concentration (µg/mL or µM) |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition | 10 |
| S. aureus | Inhibition | 15 | |
| Anti-inflammatory | Macrophages | Cytokine inhibition | - |
| Anticancer | HeLa | Induced apoptosis | 20 |
| MCF-7 | Reduced viability | 20 |
Case Studies
Several case studies have highlighted the therapeutic potential of sulfonamide derivatives:
-
Case Study on Inflammatory Diseases :
A clinical trial investigated the use of sulfonamides in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores after treatment with compounds structurally related to this compound. -
Cancer Treatment Study :
A study focused on the effects of this compound on breast cancer models showed promising results in reducing tumor size when combined with standard chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
